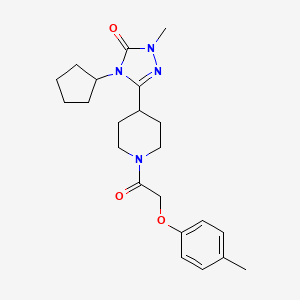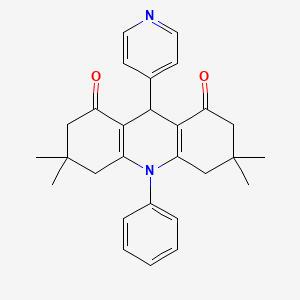![molecular formula C40H34N16O6 B11117529 Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11117529.png)
Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terephthalaldehyde core linked to triazine rings substituted with methoxyaniline and nitroaniline groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps:
Formation of Triazine Derivatives: The initial step involves the synthesis of triazine derivatives by reacting cyanuric chloride with 4-methoxyaniline and 4-nitroaniline under controlled conditions. This reaction is usually carried out in an organic solvent like acetone or acetonitrile, with a base such as triethylamine to facilitate the substitution reactions.
Condensation with Terephthalaldehyde: The triazine derivatives are then condensed with terephthalaldehyde in the presence of a hydrazine derivative. This step often requires refluxing in a solvent like ethanol or methanol to ensure complete reaction and formation of the desired dihydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are crucial to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and cellular pathways. The presence of nitro and methoxy groups can be exploited for specific interactions with biological targets.
Medicine
Potential applications in medicine include the development of new drugs or diagnostic agents. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The triazine rings and substituents can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde bis(4-methoxyaniline): Similar in structure but lacks the nitro groups, which can significantly alter its reactivity and applications.
Terephthalaldehyde bis(4-nitroaniline):
Triazine derivatives: Various triazine-based compounds with different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
The combination of methoxy and nitro groups on the triazine rings, along with the terephthalaldehyde core, gives Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone unique chemical and physical properties. These features make it particularly valuable for applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C40H34N16O6 |
|---|---|
Molecular Weight |
834.8 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C40H34N16O6/c1-61-33-19-11-29(12-20-33)45-37-47-35(43-27-7-15-31(16-8-27)55(57)58)49-39(51-37)53-41-23-25-3-5-26(6-4-25)24-42-54-40-50-36(44-28-9-17-32(18-10-28)56(59)60)48-38(52-40)46-30-13-21-34(62-2)22-14-30/h3-24H,1-2H3,(H3,43,45,47,49,51,53)(H3,44,46,48,50,52,54)/b41-23+,42-24+ |
InChI Key |
ATAQOQIKQHTBHR-WAJJMWJGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(C=C4)/C=N/NC5=NC(=NC(=N5)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11117457.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11117465.png)

![1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11117473.png)
![1-(2-methoxyethyl)-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11117478.png)

![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11117502.png)
![1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide](/img/structure/B11117506.png)

![N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11117515.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11117520.png)
![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B11117527.png)
![2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide](/img/structure/B11117542.png)
![2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11117544.png)
